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7-Hydrazinyl-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B3361271
CAS No.: 918485-11-7
M. Wt: 149.15 g/mol
InChI Key: UZRPHUBESHEGEH-UHFFFAOYSA-N
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Description

Significance of Pyrazolo[3,4-c]pyridine Scaffolds in Heterocyclic Chemistry

Heterocyclic compounds are fundamental to medicinal chemistry, and among them, the pyrazolopyridine core structure is considered a "privileged scaffold." researchgate.netrsc.org This bicyclic system, which fuses a pyrazole (B372694) ring with a pyridine (B92270) ring, is prevalent in a multitude of biologically active compounds. researchgate.netrsc.org The pyrazolo[3,4-c]pyridine isomer, in particular, has garnered attention for its structural resemblance to purine (B94841). rsc.org This similarity allows it to interact with a wide array of cellular proteins that have purine-binding pockets, making it a valuable framework for developing new therapeutic agents. rsc.org

The utility of the pyrazolo[3,4-c]pyridine scaffold is notably highlighted in the field of fragment-based drug discovery (FBDD). rsc.orgrsc.org FBDD involves identifying small molecular fragments that bind weakly to a biological target and then elaborating or growing them into more potent lead compounds. rsc.orgresearchgate.net The pyrazolo[3,4-c]pyridine structure is an ideal starting point for this strategy because it can be chemically modified at several positions, referred to as growth vectors (N-1, N-2, C-3, C-5, and C-7). rsc.orgresearchgate.net This allows chemists to systematically alter the molecule's structure to optimize its binding and activity with a target protein. rsc.orgrsc.org The development of efficient synthetic routes to functionalize this scaffold, such as through Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and selective metalation, has further enhanced its importance in creating novel drug candidates. rsc.orgresearchgate.net Derivatives of the pyrazolopyridine core have demonstrated a wide range of pharmacological activities.

Table 1: Reported Biological Activities of Pyrazolopyridine Derivatives

Biological Activity Specific Scaffold Mentioned Reference(s)
Anti-inflammatory Pyrazolo[3,4-b]pyridine nih.govacs.org
Analgesic Pyrazolo[3,4-b]pyridine nih.gov
Anticancer / Antitumor Pyrazolo[3,4-b]pyridine, Pyrazolo[4,3-c]pyridine acs.orgjst.go.jpnih.goveurekaselect.com
Antimicrobial / Antibacterial Pyrazolo[3,4-b]pyridine, Pyrazolo[3,4-c]pyridine rsc.orgacs.orgjst.go.jpjocpr.comnih.govresearchgate.net
Antiviral Pyrazolo[3,4-b]pyridine, Pyrazolo[4,3-c]pyridine eurekaselect.comjocpr.comresearchgate.net
Antifungal Pyrazole derivatives nih.govjocpr.com
Antimalarial Pyrazolo[3,4-b]pyridine jst.go.jp
GPR119 Agonist 1H-pyrazolo[3,4-c]pyridine nih.gov
Carbonic Anhydrase Inhibitor Pyrazolo[4,3-c]pyridine mdpi.com
Larvicidal Pyrazolo[3,4-b]pyridin-3(2H)-one jksus.orgresearchgate.net

Role of Hydrazinyl Functionality in Synthetic and Biological Chemistry

The hydrazinyl group (-NHNH2) and its derivatives, such as hydrazides and hydrazones, are exceptionally versatile tools in both synthetic and biological chemistry. iscientific.orgwikipedia.orgrjptonline.org In organic synthesis, hydrazides are stable and important intermediates used to create a variety of heterocyclic compounds. mdpi.com They can undergo cyclization or cycloaddition reactions to form five- or six-membered rings like pyrazoles, oxadiazoles, thiadiazoles, and triazoles. mdpi.commdpi.com The hydrazinyl group itself is highly reactive, particularly in condensation reactions with aldehydes and ketones to form hydrazones. mdpi.comrsc.org This reactivity makes it a powerful functional group for linking different molecular fragments and building complex molecular architectures. researchgate.net

From a biological perspective, the hydrazide-hydrazone framework is a key feature in a vast number of compounds exhibiting a broad spectrum of pharmacological activities. nih.gov The imine group (-N=CH-) within the hydrazone structure is often crucial for biological effect. nih.govnih.gov The presence of a hydrazinyl or related moiety has been associated with numerous therapeutic applications, underscoring its importance in medicinal chemistry. iscientific.orgnih.govresearchgate.net

Table 2: Reported Biological Activities of Hydrazine (B178648), Hydrazide, and Hydrazone Derivatives

Biological Activity Specific Moiety Mentioned Reference(s)
Antimicrobial / Antibacterial Hydrazones, Hydrazides iscientific.orgmdpi.comnih.govnih.gov
Anticancer / Antiproliferative Hydrazones, Hydrazides iscientific.orgmdpi.comnih.govresearchgate.net
Anti-inflammatory Hydrazones, Hydrazides iscientific.orgnih.govnih.gov
Analgesic Hydrazones, Hydrazides iscientific.orgnih.gov
Antiviral Hydrazones, Hydrazides iscientific.orgnih.gov
Antifungal Hydrazones, Hydrazides iscientific.orgmdpi.comnih.gov
Antitubercular / Antimycobacterial Hydrazones, Hydrazides mdpi.comnih.govnih.gov
Antimalarial Hydrazones, Hydrazides iscientific.orgnih.gov
Antioxidant Hydrazides iscientific.org
Anticonvulsant Hydrazones nih.gov

Overview of Current Research Trajectories for 7-Hydrazinyl-1H-pyrazolo[3,4-c]pyridine

While extensive research exists for the parent pyrazolo[3,4-c]pyridine scaffold and for hydrazinyl-containing compounds separately, specific studies focusing on this compound are not widely detailed in current literature. However, based on the established reactivity and significance of its components, the primary research trajectory for this molecule is its application as a versatile synthetic intermediate for the creation of novel compounds with pharmacological potential.

The structure of this compound is primed for synthetic elaboration. The hydrazinyl group at the C-7 position is a reactive handle that can be readily modified. researchgate.net A logical and prominent research path involves the condensation of the hydrazinyl group with a diverse range of aldehydes and ketones to generate a library of novel hydrazone derivatives. rsc.orgresearchgate.net This strategy allows for the systematic exploration of the chemical space around the pyrazolo[3,4-c]pyridine core.

This approach is powerful because it combines the biologically "privileged" pyrazolo[3,4-c]pyridine scaffold with the pharmacologically significant hydrazone moiety. Researchers can thereby generate a large number of structurally diverse molecules that can be screened for a wide array of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory effects. The synthesis of precursors like 7-chloro-1H-pyrazolo[3,4-c]pyridine, which can be converted to the hydrazinyl derivative, represents a key step in this process. researchgate.netuni.lu The ultimate goal of this research trajectory is to identify new lead compounds for drug development by leveraging the synergistic potential of these two important chemical motifs.

Retrosynthetic Analysis of the Pyrazolo[3,4-c]pyridine Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of the pyrazolo[3,4-c]pyridine core by disconnecting the target molecule into simpler, readily available starting materials. Two primary disconnection strategies are considered for this fused bicyclic system. nih.govmdpi.com

The first approach involves the disconnection of the pyrazole ring, which suggests that the pyrazolo[3,4-c]pyridine core can be assembled from a suitably functionalized pyridine precursor. This strategy, termed pyrazole annulation, typically starts with a 3,4-disubstituted pyridine. Key bonds to be formed are the N1-N2 and N2-C3 bonds of the pyrazole ring. This requires a pyridine derivative with reactive groups at the C-3 and C-4 positions that can react with a hydrazine-based reagent. researchgate.netnih.gov

The second major strategy involves the disconnection of the pyridine ring. This pyridine annulation approach begins with a pre-formed, substituted pyrazole ring. The synthesis then focuses on constructing the six-membered pyridine ring onto the C-3 and C-4 positions of the pyrazole. This typically requires a pyrazole with functional groups that can participate in a cyclization reaction with a three-carbon building block to form the pyridine ring. researchgate.netnih.gov A proposed retrosynthesis based on this approach would lead back to a 4-aminopyrazole derivative, which can undergo cyclocondensation to form the fused pyridine ring. researchgate.net

Table 1: Key Retrosynthetic Disconnections for the Pyrazolo[3,4-c]pyridine Core
StrategyBonds DisconnectedKey Precursor TypeRequired Functionality
Pyrazole AnnulationN1-N2 and N2-C33,4-Disubstituted PyridineGroups at C-3 and C-4 suitable for reaction with hydrazine (e.g., carbonyl and leaving group)
Pyridine AnnulationC4-C5, C5-C6, C6-C7, C7-N13,4-Disubstituted PyrazoleGroups at C-3 and C-4 suitable for cyclization with a C3-synthon (e.g., amino and cyano/carbonyl)

De Novo Synthesis Approaches to Pyrazolo[3,4-c]pyridine Ring Systems

The de novo synthesis of the pyrazolo[3,4-c]pyridine ring can be achieved by either forming the pyrazole ring onto a pyridine scaffold or constructing the pyridine ring onto a pyrazole core.

This approach involves the annulation of a pyrazole ring onto an existing pyridine. nih.gov A common strategy is the reaction of a pyridine derivative containing vicinal electrophilic centers or a leaving group adjacent to a carbonyl or cyano group with hydrazine or its derivatives. For instance, the cyclization of 3-acylpyridine N-oxide tosylhydrazones can yield a mixture of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines under mild conditions, demonstrating a method that avoids harsh reagents often needed to introduce a leaving group on the pyridine ring. nih.gov A similar principle can be applied to synthesize the [3,4-c] isomer, likely starting from a 4-halo-3-formylpyridine or a related derivative. The reaction proceeds via initial nucleophilic attack by hydrazine, followed by intramolecular cyclization and dehydration or elimination to yield the aromatic pyrazole ring. cdnsciencepub.com The Japp-Klingemann reaction is another powerful tool, which has been used to synthesize pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridines, indicating its potential applicability for the [3,4-c] isomer with appropriate starting materials. researchgate.netnih.gov

Building the pyridine ring onto a pre-existing pyrazole is a widely used method for constructing related pyrazolopyridine isomers. cdnsciencepub.com This strategy typically employs aminopyrazoles as key intermediates. For the synthesis of the pyrazolo[3,4-c]pyridine core, a 4-aminopyrazole derivative would be the logical starting point. This nucleophilic pyrazole can react with various 1,3-bielectrophilic synthons, such as α,β-unsaturated carbonyl compounds, 1,3-diketones, or their equivalents, to construct the pyridine ring. mdpi.com For example, the reaction of 5-aminopyrazoles with alkynyl aldehydes has been shown to be a versatile method for producing pyrazolo[3,4-b]pyridines through different cyclization pathways (6-endo-dig or 5-exo-dig), a strategy that could be adapted for 4-aminopyrazoles to access the [3,4-c] system. nih.gov The specific reaction conditions and the nature of the substituents on both the pyrazole and the three-carbon synthon can influence the regioselectivity of the cyclization.

Table 2: Comparison of De Novo Synthesis Approaches
ApproachStarting MaterialKey ReagentGeneral Reaction Type
Pyrazole Ring FormationFunctionalized Pyridine (e.g., 4-chloro-3-formylpyridine)Hydrazine hydrate (B1144303)Cyclocondensation
Pyridine Ring AnnulationFunctionalized Pyrazole (e.g., 4-aminopyrazole-3-carbonitrile)1,3-Bielectrophile (e.g., α,β-unsaturated ketone)Cyclocondensation / Michael Addition-Cyclization

Introduction of the Hydrazinyl Group at the C-7 Position

Once the pyrazolo[3,4-c]pyridine core is synthesized, the final step is the introduction of the hydrazinyl moiety at the C-7 position. This transformation typically involves the displacement of a suitable leaving group.

The most direct and common method for installing a hydrazinyl group onto a heteroaromatic ring is through nucleophilic aromatic substitution (SNAr). This reaction requires a pyrazolo[3,4-c]pyridine precursor that is activated towards nucleophilic attack at the C-7 position and possesses a good leaving group, typically a halogen atom (Cl, Br). The reaction of 7-chloro- or 7-bromo-1H-pyrazolo[3,4-c]pyridine with hydrazine hydrate, often in an alcoholic solvent at elevated temperatures, results in the displacement of the halide to furnish this compound. The reaction of 5,6-diphenyl-3-hydrazino-1,2,4-triazine with certain reagents can lead to a pyrazole intermediate which is then used to synthesize pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives, showcasing the utility of hydrazine in building complex heterocyclic systems. nih.gov Similarly, the reaction of a pyrazole intermediate with hydrazine hydrate can lead to a hydrazino derivative. nih.gov

While direct nucleophilic substitution is prevalent, other methods can be envisaged for introducing the hydrazinyl group. One potential route involves the selective metallation of the C-7 position. For instance, treatment of a protected 5-halo-1H-pyrazolo[3,4-c]pyridine with a strong, non-nucleophilic base like TMPMgCl·LiCl has been shown to achieve regioselective metallation at C-7. researchgate.net The resulting organometallic intermediate could theoretically be trapped with an electrophilic nitrogen source, which could then be converted to the hydrazinyl group through subsequent chemical steps. Another less direct approach could involve the reduction of a 7-nitro-1H-pyrazolo[3,4-c]pyridine to the corresponding 7-amino derivative. The amino group could then be converted to a diazonium salt, which upon reduction would yield the desired hydrazinyl compound. These multi-step sequences are generally less efficient than direct substitution and are typically employed when the required halo-precursor is inaccessible.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N5 B3361271 7-Hydrazinyl-1H-pyrazolo[3,4-c]pyridine CAS No. 918485-11-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrazolo[3,4-c]pyridin-7-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c7-10-6-5-4(1-2-8-6)3-9-11-5/h1-3H,7H2,(H,8,10)(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRPHUBESHEGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=NN2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717399
Record name 7-Hydrazinyl-1H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918485-11-7
Record name 7-Hydrazinyl-1H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Transformations of 7 Hydrazinyl 1h Pyrazolo 3,4 C Pyridine

Reactions of the Hydrazinyl Moiety

The exocyclic hydrazinyl group (-NHNH2) is the most nucleophilic and reactive site for many transformations, serving as a key handle for derivatization.

The terminal amino group of the hydrazinyl moiety readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form stable hydrazone derivatives. This reaction is a fundamental and widely utilized transformation for aryl hydrazines. While specific examples for 7-Hydrazinyl-1H-pyrazolo[3,4-c]pyridine are not extensively documented in dedicated studies, the reactivity is analogous to that observed in closely related heterocyclic systems. For instance, hydrazino-pyrazolopyridazines have been shown to react with a range of aldehydes, including salicylaldehydes and p-nitrobenzaldehyde, to yield the corresponding hydrazones in high yield. This transformation typically proceeds under mild conditions, often involving heating the reactants in a protic solvent like ethanol.

The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) onto the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine.

Table 1: Analogous Hydrazone Formation Reactions on Related Heterocycles

Starting MaterialCarbonyl CompoundProductReference
7-hydrazino-3,4-diphenyl-2H-pyrazolo-[3,4-d]-pyridazineSalicylaldehydesCorresponding hydrazone derivativesAnalogous reaction
3-hydrazino-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazinep-Nitrobenzaldehyde, pyruvic acidRespective hydrazonesAnalogous reaction

The bifunctional nature of the hydrazinyl group makes it an excellent precursor for the construction of fused heterocyclic rings. Following the formation of hydrazones or by direct reaction with appropriate reagents, the hydrazine moiety can participate in intramolecular cyclization reactions.

Common cyclization strategies include:

Formation of Triazoles: Reaction with single-carbon electrophiles like formic acid or triethyl orthoformate can lead to the formation of a fused triazole ring. For example, studies on 5-aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines have shown that heating with formic acid yields a fused nih.govnih.govthieme-connect.detriazolo[4,3-a]pyrimidine ring system. researchgate.net This proceeds via initial formation of a formylhydrazide, followed by acid-catalyzed cyclodehydration.

Formation of other Fused Rings: Reaction with 1,3-dicarbonyl compounds or their equivalents provides access to pyrazolyl-substituted heterocycles. The initial condensation forms a hydrazone, which is then followed by cyclization involving the remaining carbonyl group and the secondary nitrogen of the hydrazine.

These cyclization reactions are powerful methods for elaborating the core scaffold, leading to complex, polycyclic aromatic systems.

The hydrazinyl group is susceptible to both oxidation and reduction, which can be used to modify the functionality at the 7-position.

Oxidative Transformations: Aryl hydrazines can be oxidized to various products depending on the reagent and conditions. Mild oxidation can yield diazene (B1210634) intermediates, which can be useful for further functionalization. More vigorous oxidation can lead to the cleavage of the C-N bond, replacing the hydrazine with a hydrogen atom or a hydroxyl group. In some heterocyclic systems, autoxidation of hydrazinyl groups has been observed, leading to oxidative dimerization. youtube.com Oxidation of aryl hydrazines with reagents like copper or iron salts can yield hydrocarbons and nitrogen gas via unstable azo-compound intermediates. youtube.com

Reductive Transformations: The N-N bond of the hydrazinyl group can be cleaved under reductive conditions to afford the corresponding amine, 7-amino-1H-pyrazolo[3,4-c]pyridine. This transformation is valuable as it converts the hydrazine into a primary aromatic amine, another key functional group for further derivatization. Common methods for this reductive cleavage include catalytic hydrogenation (e.g., using Pt/C or Raney Nickel) or chemical reduction. acs.orgrsc.org Notably, methods using reagents like aqueous titanium(III) trichloride (B1173362) or visible-light photocatalysis have been developed for the mild and efficient reductive cleavage of N-N bonds in various hydrazine derivatives. nih.govnih.govrsc.org

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the pyrazolo[3,4-c]pyridine ring system is complex due to the competing electronic effects of the fused rings and substituents. The pyridine (B92270) ring is inherently electron-deficient and generally deactivated towards electrophilic attack, with substitution, when forced, typically occurring at the C-3 or C-5 positions (meta to the ring nitrogen). pearson.comyoutube.com Conversely, the pyrazole (B372694) ring is generally more electron-rich and susceptible to electrophilic attack.

For this compound, the situation is further complicated by the powerful electron-donating hydrazinyl group at C-7. This group strongly activates the ring towards EAS. However, typical EAS reactions (nitration, halogenation) are conducted in strong acids, which would protonate both the pyridine nitrogen and the hydrazinyl group. A protonated hydrazinyl group (-NHNH3+) becomes a strongly deactivating, meta-directing group.

Therefore, the outcome of an EAS reaction is highly dependent on the reaction conditions.

Under strongly acidic conditions: The entire heterocyclic system is deactivated, making substitution difficult. If a reaction occurs, it would likely be directed to a meta position relative to the deactivating centers, such as C-3 or C-5.

Under neutral or weakly acidic conditions: The activating effect of the unprotonated hydrazine group would dominate, directing electrophiles to the positions ortho and para to it. However, the pyridine ring itself remains a deactivating influence. The most likely site for substitution would be the electron-rich pyrazole ring, specifically at the C-3 position.

Studies on related pyrazolo[3,4-b]pyridines show that nitration and chlorination occur on the pyridine ring, but this system has a different arrangement of nitrogen atoms. nih.gov

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyridine ring makes the pyrazolo[3,4-c]pyridine scaffold susceptible to nucleophilic aromatic substitution (SNA_r), particularly at positions ortho and para to the pyridine nitrogen (C-4 and C-7). youtube.comstackexchange.com

For a reaction to occur at the 7-position of the parent compound, the hydrazinyl group itself would need to act as a leaving group, which is generally unfavorable unless it is first transformed (e.g., oxidized to a diazonium species). More commonly, S_NAr reactions on this scaffold involve the displacement of a good leaving group, such as a halogen, from an activated position.

Research on the related 4-chloro-1H-pyrazolo[3,4-b]pyridine has shown that the C-4 chloro substituent can be readily displaced by various nucleophiles, including azide, methoxide, and amines. organic-chemistry.orgnih.gov By analogy, a 7-chloro- or 4-chloro-1H-pyrazolo[3,4-c]pyridine would be an excellent substrate for S_NAr reactions. Recent work has shown that attempts to couple the pyrazolo[3,4-c]pyridine core with n-butyl-lithium led to low yields of nucleophilic addition at the C-7 position, highlighting the electrophilicity of this site. researchgate.net This reactivity is foundational for building molecular complexity on the pyridine portion of the scaffold.

Transition Metal-Catalyzed Transformations

Modern synthetic methods, particularly transition metal-catalyzed cross-coupling reactions, have proven highly effective for the selective functionalization of the pyrazolo[3,4-c]pyridine core. These methods typically start from a halogenated precursor, such as 5-halo-1H-pyrazolo[3,4-c]pyridine, and allow for the precise installation of various substituents at different positions. nih.govrsc.orgresearchgate.netacs.org

Key transformations include:

C-3 Functionalization: The C-3 position on the electron-rich pyrazole ring can be functionalized via tandem C-H borylation and Suzuki-Miyaura cross-coupling. An iridium catalyst is used for the regioselective borylation, followed by a palladium-catalyzed coupling with an aryl halide to introduce aryl or heteroaryl groups. researchgate.net

C-5 Functionalization: The C-5 position can be elaborated using palladium-catalyzed Buchwald-Hartwig amination. Starting with a 5-bromo-pyrazolo[3,4-c]pyridine, various primary, secondary, and aromatic amines can be coupled to form C-5 amino derivatives. researchgate.net

C-7 Functionalization: The C-7 position, being alpha to the pyridine nitrogen, is amenable to directed metalation. Using a strong base like TMPMgCl·LiCl, the C-7 position can be regioselectively metalated. The resulting organomagnesium intermediate can be trapped with various electrophiles (e.g., iodine, aldehydes, diphenyl disulfide) or transmetalated with ZnCl2 for subsequent Negishi cross-coupling with aryl halides. nih.govrsc.orgresearchgate.netacs.org

Table 2: Examples of Transition Metal-Catalyzed Functionalization of the Pyrazolo[3,4-c]pyridine Core

PositionReaction TypeStarting MaterialReagentsProduct TypeReference
C-3 Tandem Borylation / Suzuki-MiyauraN-protected pyrazolo[3,4-c]pyridine1. [Ir(COD)OMe]2, dtbpy, B2pin22. Ar-X, Pd(dppf)Cl2, Cs2CO3C-3 Arylated pyrazolo[3,4-c]pyridine researchgate.net
C-5 Buchwald-Hartwig Amination5-Bromo-pyrazolo[3,4-c]pyridineR1R2NH, Pd2(dba)3, rac-BINAP, NaOtBuC-5 Amino-substituted pyrazolo[3,4-c]pyridine researchgate.net
C-7 Metalation / Negishi CouplingN-protected pyrazolo[3,4-c]pyridine1. TMPMgCl·LiCl2. ZnCl23. Ar-I, Pd(dppf)Cl2C-7 Arylated pyrazolo[3,4-c]pyridine nih.govresearchgate.net
C-7 Metalation / Electrophilic TrapN-protected pyrazolo[3,4-c]pyridine1. TMPMgCl·LiCl2. Electrophile (e.g., I2, Aldehyde)C-7 Substituted pyrazolo[3,4-c]pyridine rsc.orgacs.org

Rearrangement Reactions and Tautomerism Studies of this compound

The chemical behavior of this compound is characterized by the potential for both rearrangement reactions and the existence of tautomeric forms. While specific studies on rearrangement reactions involving the 7-hydrazinyl substituent are not extensively documented in the literature, the tautomerism of the core pyrazolo[3,4-c]pyridine ring system has been a subject of investigation.

Tautomerism of the Pyrazolo[3,4-c]pyridine Core

The pyrazolo[3,4-c]pyridine scaffold can, in principle, exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the pyrazole ring. For the parent 1H-pyrazolo[3,4-c]pyridine, two primary tautomers are possible: the 1H- and 2H-isomers.

Systematic studies on 7-substituted pyrazolo[3,4-c]pyridine derivatives have been conducted to determine the predominant tautomeric form in solution. These investigations have utilized advanced spectroscopic techniques, including ¹³C and ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy and heteronuclear spin-spin coupling constants, complemented by X-ray crystallography. researchgate.net

Research has consistently shown that for 7-substituted pyrazolo[3,4-c]pyridines, the N1-H tautomer is the predominant form in a polar solvent like dimethylformamide (DMF). researchgate.net This preference for the N1-H tautomer is a critical aspect of the molecule's structure and reactivity. The stability of this tautomer influences its electronic distribution and potential for intermolecular interactions.

The general tautomeric equilibrium for a 7-substituted pyrazolo[3,4-c]pyridine can be depicted as follows:

Figure 1: Tautomeric Equilibrium in 7-Substituted Pyrazolo[3,4-c]pyridines

  H                                 
  |                                 

N---N <====> N===N // \ / // \ | C C-C-Substituent C C-C-Substituent \ / \ \ / / C---N C---N-H

1H-tautomer 2H-tautomer (Predominant)

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of organic molecules. For 7-Hydrazinyl-1H-pyrazolo[3,4-c]pyridine, ¹H, ¹³C, and two-dimensional (2D) NMR experiments provide definitive evidence for its structure.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aromatic region would feature signals for the protons on the pyridine (B92270) ring. Based on analyses of related pyrazolo[3,4-b]pyridine structures, the proton signals for the pyridine and pyrazole (B372694) rings can be assigned. cdnsciencepub.com The hydrazinyl group (-NHNH₂) would produce characteristic, exchangeable signals. In a related compound, 4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine, the NH and NH₂ protons of the hydrazinyl group were observed as exchangeable signals at δ 9.89 and 4.73 ppm, respectively. nih.gov The proton on the pyrazole nitrogen (N1-H) would also appear as a broad, exchangeable singlet at a downfield chemical shift.

The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum for this compound would display six distinct carbon signals. The chemical shifts of the carbons in the fused heterocyclic rings are influenced by the electronegativity of the adjacent nitrogen atoms. In related pyrazolopyridine systems, carbon atoms of the pyridine ring typically appear in the range of δ 100-150 ppm, while those in the pyrazole ring are also found within this region. nih.govresearchgate.netchemicalbook.com The carbon atom attached to the hydrazinyl group (C7) would be significantly influenced by the nitrogen atoms, affecting its chemical shift.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
Proton PositionExpected Chemical Shift (δ, ppm)MultiplicityNotes
H3~8.0-8.2Singlet (s)Proton on the pyrazole ring.
H4~7.0-7.2Doublet (d)Pyridine ring proton adjacent to C5.
H5~7.8-8.0Doublet (d)Pyridine ring proton adjacent to C4.
N1-H>10.0Broad Singlet (br s)Pyrazole NH proton; D₂O exchangeable. nih.gov
-NH-NH₂~8.5-9.5Broad Singlet (br s)Hydrazine (B178648) NH proton; D₂O exchangeable. nih.gov
-NH-NH₂~4.5-5.5Broad Singlet (br s)Hydrazine NH₂ protons; D₂O exchangeable. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
Carbon PositionExpected Chemical Shift (δ, ppm)Notes
C3~130-135CH carbon in the pyrazole ring.
C3a~115-120Quaternary carbon at ring junction.
C4~110-115CH carbon in the pyridine ring.
C5~140-145CH carbon in the pyridine ring.
C7~155-160Carbon attached to the hydrazinyl group.
C7a~145-150Quaternary carbon at ring junction.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a cross-peak between the H4 and H5 signals would confirm their vicinity on the pyridine ring. researchgate.netcam.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would link the H3, H4, and H5 signals to their respective carbon signals (C3, C4, and C5).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons, which is crucial for identifying the quaternary carbons and piecing the molecular structure together. nih.govrsc.org For example, the N1-H proton would show a correlation to carbons C3 and C7a, and the H3 proton would show correlations to the C3a and C7a bridgehead carbons, confirming the pyrazole ring structure and its fusion to the pyridine ring.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound. For this compound (C₆H₇N₅), high-resolution mass spectrometry (HRMS) would show a molecular ion peak [M+H]⁺ corresponding to a calculated mass of 150.0774, confirming the molecular formula. rsc.org

The fragmentation pattern observed in the MS/MS spectrum provides further structural information. Common fragmentation pathways for such heterocyclic systems may include the loss of small, stable molecules. Potential fragmentation could involve the loss of nitrogen gas (N₂, 28 Da), ammonia (B1221849) (NH₃, 17 Da), or the entire hydrazinyl radical (·N₂H₃, 31 Da). Cleavage of the pyrazole or pyridine ring can also occur, yielding characteristic fragment ions that help in the structural elucidation.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.

The most notable features would be the N-H stretching vibrations from the pyrazole and hydrazinyl groups, typically appearing as broad bands in the 3100-3400 cm⁻¹ region. nih.gov Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The region between 1500 and 1620 cm⁻¹ would contain absorptions from C=C and C=N stretching vibrations of the fused aromatic rings. nih.gov The N-N stretching vibration of the hydrazine group is expected to appear in the 1100-1200 cm⁻¹ range. The presence of these specific bands provides strong evidence for the key functional groups of the title compound.

Table 3: Predicted Characteristic IR Absorption Bands for this compound
Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3100 - 3400N-H StretchPyrazole (N1-H), Hydrazine (-NH, -NH₂) nih.gov
3000 - 3100C-H StretchAromatic (Pyridine, Pyrazole)
1500 - 1620C=C and C=N StretchAromatic Rings nih.gov
1400 - 1500Ring Skeletal VibrationsAromatic Rings
1100 - 1200N-N StretchHydrazine
750 - 900C-H Out-of-plane BendingAromatic Rings

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The fused aromatic system of the pyrazolo[3,4-c]pyridine core is expected to exhibit strong absorptions in the UV region, corresponding to π → π* transitions. researchgate.net The presence of nitrogen lone pairs and the hydrazinyl substituent introduces the possibility of n → π* transitions, which are typically weaker and may appear at longer wavelengths. nist.gov The hydrazinyl group, acting as an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent heterocycle. The specific absorption maxima (λ_max) and molar absorptivity values are dependent on the solvent used. researchgate.net

Computational and Theoretical Investigations

Molecular Docking Studies with Biological Targets

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this technique is instrumental in understanding how a potential drug molecule (ligand) interacts with a biological target, typically a protein or enzyme.

Although direct molecular docking studies for 7-Hydrazinyl-1H-pyrazolo[3,4-c]pyridine are not readily found, research on analogous compounds provides insight into the binding capabilities of the core scaffold. A notable study focused on designing and synthesizing a series of 1H-pyrazolo[3,4-c]pyridine derivatives as agonists for the G-protein coupled receptor 119 (GPR119), a target for type 2 diabetes. nih.govresearchgate.netresearchgate.net In this research, a lead compound featuring the 1H-pyrazolo[3,4-c]pyridine core was identified through a ligand-based drug design approach. nih.govresearchgate.netresearchgate.net

The subsequent optimization process involved modifying the aryl group at the R¹ position and the piperidine (B6355638) N-capping group at the R² position. nih.gov This led to the discovery of compound 24 , which demonstrated potent, single-digit nanomolar agonist activity for GPR119. nih.govresearchgate.netresearchgate.net Such studies typically employ molecular docking to visualize how modifications to the scaffold enhance binding affinity and efficacy by interacting with key amino acid residues within the receptor's binding pocket. While specific binding energy scores from this study are not detailed in the abstract, the success of the optimization campaign underscores the utility of computational modeling in guiding the rational design of potent ligands based on the 1H-pyrazolo[3,a-c]pyridine scaffold. nih.gov

Table 1: Summary of Molecular Docking Investigation on 1H-Pyrazolo[3,4-c]pyridine Analogs

Scaffold/DerivativeBiological TargetKey FindingsReference
1H-Pyrazolo[3,4-c]pyridine derivativesG-protein coupled receptor 119 (GPR119)Identification of a lead compound and subsequent optimization led to a single-digit nanomolar agonist (compound 24 ). nih.govresearchgate.netresearchgate.net

Bioisosteric Replacement and Scaffold Hopping Computational Analysis

Bioisosteric replacement and scaffold hopping are crucial strategies in medicinal chemistry for optimizing drug candidates or discovering novel chemical entities. Bioisosterism involves substituting one atom or group of atoms in a compound with another that has similar physical or chemical properties, aiming to enhance the molecule's biological activity, selectivity, or pharmacokinetic profile. Scaffold hopping involves replacing the central core structure of a molecule with a chemically different one while maintaining similar biological activity.

The 1H-pyrazolo[3,4-c]pyridine core is itself considered a bioisostere of purine (B94841). rsc.org This similarity is significant because purine-based structures are ubiquitous in biology, and many cellular proteins have binding pockets adapted to them. rsc.org Consequently, the pyrazolo[3,4-c]pyridine scaffold is an attractive starting point for designing inhibitors or modulators for a variety of purine-binding proteins, such as kinases.

Computational analyses are central to the success of these strategies.

Bioisosteric Replacement: Computational methods can predict how replacing a functional group will affect a molecule's electronic properties, conformation, and binding interactions. For instance, replacing a pyridine-N-oxide with a 2-difluoromethylpyridine has been computationally and experimentally validated as a viable bioisosteric switch. pensoft.net Similarly, pyrazoles have been investigated as non-classical bioisosteres for amide groups, a strategy that can improve metabolic stability and other pharmacokinetic properties. researchgate.net

Scaffold Hopping: This technique often relies on shape-based and electrostatic similarity searches using computational software. researchgate.net An existing active molecule is used as a template to search virtual libraries for new scaffolds that can present the key pharmacophoric features in a similar spatial arrangement. researchgate.net A successful scaffold hop can lead to compounds with improved properties, such as enhanced metabolic stability or solubility, and can provide a route to novel intellectual property. nih.gov For example, a scaffold hopping approach was successfully used to convert a pyrimidine-based inhibitor into a pyrazole (B372694) core with better physicochemical properties for targeting the Dual Leucine Zipper Kinase (DLK). nih.gov

Recent work on the 1H-pyrazolo[3,4-c]pyridine scaffold has demonstrated its suitability for "vectorial functionalisation," where different points of the core structure (N-1, C-3, C-5, and C-7) are selectively modified. rsc.orgrsc.org This systematic elaboration of a core fragment is a foundational concept in fragment-based drug discovery and is closely related to scaffold hopping, as it explores the chemical space around a privileged core to develop potent and selective ligands. rsc.orgrsc.org

Table 2: Concepts in Computational Compound Design

StrategyDescriptionRelevance to 1H-Pyrazolo[3,4-c]pyridine
Bioisosteric Replacement Substitution of atoms or groups with others that have similar properties to improve potency, selectivity, or pharmacokinetics.The core scaffold is a bioisostere of purine, making it a valuable starting point for targeting purine-binding proteins. rsc.org
Scaffold Hopping Replacing the central core of a molecule with a different one while retaining biological activity, often to gain novel intellectual property or improved properties.Computational techniques can identify new scaffolds that mimic the pharmacophore of an active pyrazolopyridine, potentially leading to new drug candidates. researchgate.netnih.gov

Mechanistic Biological Investigations and Structure Activity Relationships Sar

Exploration of Molecular Targets and Binding Mechanisms

The pyrazolopyridine framework serves as a versatile backbone for designing enzyme inhibitors, particularly those that target ATP-binding sites in kinases.

Kinase Inhibition (CDK, EGFR, etc.) While direct studies on 7-hydrazinyl-1H-pyrazolo[3,4-c]pyridine are limited, extensive research on its isomers and related structures provides significant mechanistic insight. Derivatives of the closely related 1H-pyrazolo[3,4-b]pyridine have been identified as potent, selective inhibitors of Cyclin-Dependent Kinases 1 and 2 (CDK1/CDK2). nih.gov The mechanism of action involves the inhibitor molecule occupying the ATP purine (B94841) binding site, where it forms crucial hydrogen bonds with the backbone of Leu83 within the kinase. nih.govnih.gov Structure-activity relationship (SAR) studies revealed that substitutions, such as a 2,6-difluorophenyl group, were critical for achieving high-potency inhibition, leading to the discovery of compounds like BMS-265246 with IC₅₀ values in the low nanomolar range for CDK1/cycB (6 nM) and CDK2/cycE (9 nM). nih.govebi.ac.uk

Similarly, the 1H-pyrazolo[3,4-d]pyrimidine scaffold, which is also a purine isostere, has been successfully employed to develop inhibitors of the Epidermal Growth Factor Receptor (EGFR). semanticscholar.orgnih.gov These compounds function as ATP-competitive inhibitors, targeting both wild-type and mutant forms of EGFR. nih.govtandfonline.com A hydrazinyl-containing derivative, 4-(2-(4-Chlorobenzylidene)hydrazinyl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine, was among the synthesized compounds evaluated for EGFR inhibition. nih.gov The broader kinase inhibitory potential of the pyrazolopyridine scaffold is further demonstrated by the development of derivatives that target other kinases such as RAF google.com and TANK-binding kinase 1 (TBK1). nih.gov

Interactive Data Table: Kinase Inhibition by Pyrazolopyridine Analogs

Compound ClassTarget KinaseKey Findings / IC₅₀Mechanism of ActionReference
1H-Pyrazolo[3,4-b]pyridineCDK1/CDK2BMS-265246: IC₅₀ = 6 nM (CDK1), 9 nM (CDK2)Binds to ATP purine site; H-bonds with Leu83. nih.govebi.ac.uk
1H-Pyrazolo[3,4-d]pyrimidineEGFR (wild & mutant)Compound 12b: IC₅₀ = 0.016 µM (EGFRWT), 0.236 µM (EGFRT790M)ATP-competitive inhibition. nih.gov
1H-Pyrazolo[3,4-b]pyridineRAF KinasePatent for derivatives as RAF inhibitors.Kinase Inhibition. google.com
1H-Pyrazolo[3,4-b]pyridineTBK1Compound 15y: IC₅₀ = 0.2 nMPotent and selective inhibition. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition Derivatives based on the 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione structure have been shown to inhibit both COX-1 and COX-2. nih.gov Molecular docking studies of the most active COX-2 inhibitor from this series indicated that the molecule binds to the enzyme through hydrogen bonds with key residues Arg120 and Tyr355, and is further stabilized by hydrophobic interactions. nih.gov Other pyrazole (B372694) derivatives have also been developed as selective COX-2 inhibitors, demonstrating the scaffold's utility for creating anti-inflammatory agents. researchgate.netresearchgate.net

Acetylcholinesterase (AChE) Inhibition New compounds derived from 6-hydrazinyl-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine, a structural isomer of the target compound, were synthesized and evaluated for their ability to inhibit acetylcholinesterase, a key target in Alzheimer's disease treatment. dergipark.org.trmdpi.com One of the synthesized compounds exhibited stronger AChE inhibitory activity (IC₅₀ value of 104.4 µM) than the reference drug galantamine (IC₅₀ value of 139.4 µM). dergipark.org.tr Molecular docking simulations revealed a strong binding affinity (-10.28 kcal/mol) and identified the key interactions and binding modes within the AChE active site. dergipark.org.tr

Research into derivatives with the 1H-pyrazolo[3,4-c]pyridine core has identified potent and orally efficacious allosteric inhibitors of autotaxin (ATX). nih.gov ATX is a crucial enzyme in the lysophosphatidic acid (LPA) signaling pathway, which is implicated in inflammation and fibrosis. nih.gov Novel compounds based on the 4,5,6,7-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one core were found to inhibit ATX with IC₅₀ values as low as 0.7 nM. nih.gov Mechanistically, these compounds act as allosteric inhibitors, binding to the ATX hydrophobic tunnel. nih.gov This inhibition subsequently downregulates the TGF-β/Smad signaling pathway, leading to a reduction in collagen deposition, which was observed in a mouse model of pulmonary fibrosis. nih.gov

In Vitro Biological Activity Profiling (Mechanistic Aspects)

The anticancer potential of pyrazolopyridines is often attributed to their ability to induce programmed cell death and inhibit protein kinases. nih.gov A series of new 3,7-disubstituted pyrazolo[3,4-c]pyridines were synthesized and evaluated for their antiproliferative activity against several cancer cell lines. nih.gov Derivatives featuring a 3-(3-fluorophenyl) group showed significant activity, with IC₅₀ values ranging from 3.0 to 16.0 μM against A2058 melanoma, DU145, and PC3 prostate cancer cells. nih.gov Flow cytometric analysis of PC-3 cells treated with the most active compound, 3-(3-Fluorophenyl)-7-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-c]pyridine, revealed that it exerts its effect by blocking the cell cycle in the S phase. nih.gov

Furthermore, studies on the related 1H-pyrazolo[3,4-d]pyrimidine scaffold showed that potent derivatives induce apoptosis and can arrest the cell cycle at the S and G2/M phases. nih.gov One promising compound was found to increase the BAX/Bcl-2 ratio by 8.8-fold, indicating a strong pro-apoptotic mechanism. nih.gov

Interactive Data Table: Antiproliferative Activity of 3,7-Disubstituted Pyrazolo[3,4-c]pyridines

CompoundCell LineIC₅₀ (µM)Mechanistic FindingReference
3-(3-Fluorophenyl)-7-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-c]pyridineA2058 (Melanoma)3.0Blocks cell cycle at S phase. nih.gov
3-(3-Fluorophenyl)-7-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-c]pyridineDU145 (Prostate)4.8Blocks cell cycle at S phase. nih.gov
3-(3-Fluorophenyl)-7-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-c]pyridinePC3 (Prostate)6.0Blocks cell cycle at S phase. nih.gov
1-(4-Methoxybenzyl)-3-(3-fluorophenyl)-7-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-c]pyridineA2058 (Melanoma)3.5Not specified. nih.gov
1-(4-Methoxybenzyl)-3-(3-fluorophenyl)-7-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-c]pyridineDU145 (Prostate)4.9Not specified. nih.gov
1-(4-Methoxybenzyl)-3-(3-fluorophenyl)-7-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-c]pyridinePC3 (Prostate)5.3Not specified. nih.gov

The antimicrobial properties of pyrazole-containing compounds have been linked to several mechanisms of action. One proposed mechanism is the disruption of the bacterial cell wall. nih.gov Naphthyl-substituted pyrazole-derived hydrazones were found to be bactericidal against S. aureus through this mode of action. nih.gov Another key mechanism involves the inhibition of carbonic anhydrase (CA). mdpi.com This enzyme is crucial for microbial metabolism as it regulates the equilibrium between carbon dioxide and bicarbonate, thereby controlling pH levels. Inhibition of CA disrupts this balance, leading to an antibacterial effect. mdpi.com Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant antibacterial and antibiofilm activities, which are attributed in part to their strong inhibitory action against human carbonic anhydrase isoforms (hCA-I and hCA-II). mdpi.com

Derivatives of the 1H-pyrazolo[3,4-b]pyridine system have been investigated for their antiviral properties, particularly against Herpes Simplex Virus Type-1 (HSV-1). nih.gov The mechanism of action for these compounds is novel and distinct from standard treatments. Studies have shown that these derivatives can interfere with multiple stages of the viral replicative cycle. Some compounds affect the initial viral adsorption process, while others interfere with the α- and γ-phases of viral replication. nih.gov Mechanistically, this is achieved by decreasing the content of essential viral proteins, such as ICP27 and glycoprotein (B1211001) D (gD), which are critical for viral replication and assembly. nih.gov In silico modeling suggested that these compounds can interact with viral proteins or host-cell receptors involved in viral entry, such as nectin-1. nih.gov Other related heterocyclic systems, like pyrazolo[3,4-d]pyridazine-7-one, have shown activity against the Zika Virus (ZIKV) by targeting the viral NS2B-NS3 protease. researchgate.net

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The biological efficacy of pyrazolopyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. SAR studies are crucial for optimizing these compounds into potent and selective drug candidates.

Systematic modifications of the pyrazolopyridine skeleton have yielded important insights into the structural requirements for various biological activities.

For antidiabetic activity , studies on pyrazolo[3,4-b]pyridine hydrazides revealed that while the hydrazide group is essential, modifications of substituents introduced by different boronic acids on the main core did not lead to a significant loss in α-amylase inhibitory activity. mdpi.com However, in another series, a hydrazide derivative with a chloro-substituted phenyl ring (compound 3c) was found to be the most active. nih.gov

In the context of antileishmanial activity , for pyrazolo[3,4-d]pyridazinone-N-acylhydrazone hybrids, the presence of a phenyl group at positions 1, 4, and 6 resulted in the most active compound against L. amazonensis. scielo.br This highlights that the nature of substituents at multiple positions on the fused ring system plays a significant role.

For antitubercular activity , SAR studies of 2-pyrazolylpyrimidinones showed that the pyrimidinone amide NH is essential for activity, likely for hydrogen bonding with the target. nih.gov Masking this group abolished activity.

In the development of AMPK activators from pyrazolo[3,4-b]pyridine derivatives, it was found that an exposed pyrazole N-H and a para substitution on the diphenyl group were crucial for potent activation. nih.gov

For anticancer activity , SAR studies of pyrazolo-thiazole substituted pyridines indicated that replacing a naphthyridine ring with a pyrrolo[2,3-b]pyridine system decreased the cytotoxic potential. nih.gov Furthermore, a cyano group on the pyrrole (B145914) ring was more favorable for activity than a carboxylate moiety. nih.gov

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups required for biological activity.

For antitubercular 2-pyrazolylpyrimidinones, a formal hit assessment was conducted to determine the critical pharmacophore. This led to the optimization of initial hits that suffered from poor physicochemical properties. nih.gov

In the design of anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR), the 1H-pyrazolo[3,4-d]pyrimidine scaffold was used as a backbone due to its similarity to the adenine (B156593) moiety of ATP. nih.gov Structural modifications were carried out at five different positions to align with the key pharmacophoric features of known EGFR inhibitors. nih.gov

For pyrazolo-thiazole substituted pyridines with antiproliferative activity, molecular docking studies suggested that the most potent compound interacted with the target enzyme, topoisomerase II, through hydrogen bonds involving the carbonyl and amino groups of the pyridine (B92270) ring, as well as an arene-cation interaction with the thiazole (B1198619) moiety. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings


ActivityScaffoldFavorable Substituents/FeaturesUnfavorable Substituents/FeaturesReference
Antidiabetic (α-Amylase)Pyrazolo[3,4-b]pyridineHydrazide functionality; Chloro-substituted phenyl ring.-[1, 5]
Antitubercular2-PyrazolylpyrimidinoneExposed pyrimidinone amide (NH).Masking the amide group (e.g., -OCH3, N-CH3). jchemrev.com
AMPK ActivationPyrazolo[3,4-b]pyridineExposed pyrazole N-H; Para substitution on diphenyl group.- nih.gov
Anticancer (Cytotoxic)Pyrazolo-thiazole substituted pyridineNaphthyridine ring; Cyano group on pyrrole.Pyrrolo[2,3-b]pyridine ring; Carboxylate group on pyrrole. nih.gov
AntileishmanialPyrazolo[3,4-d]pyridazinoneN-acylhydrazone moiety; Phenyl groups at positions 1, 4, and 6.- researchgate.net

Mechanism of Action Delineation

The biological activities of this compound derivatives and their analogs are achieved through specific interactions with various biological targets. The mechanism of action is diverse and dependent on the specific derivative and the therapeutic area.

Key mechanisms identified include:

Enzyme Inhibition: This is a predominant mechanism. Derivatives have been shown to inhibit enzymes such as α-amylase (antidiabetic), mdpi.comnih.gov cyclooxygenase (anti-inflammatory), nih.gov phosphodiesterase 4 (anti-inflammatory), nih.gov Mycobacterium tuberculosis pantothenate synthetase (antitubercular), nih.gov and topoisomerase II (anticancer). nih.gov

Allosteric Inhibition: A notable mechanism is the allosteric inhibition of Autotaxin (ATX) by 4,5,6,7-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one derivatives, which is being explored for treating pulmonary fibrosis. nih.gov This mode of inhibition offers potential for greater specificity compared to targeting the active site.

Receptor Agonism: Certain 1H-pyrazolo[3,4-c]pyridine derivatives act as agonists for the GPR119 receptor, providing a pathway for glucose regulation in diabetes treatment. jchemrev.com

Kinase Activation: Some pyrazolo[3,4-b]pyridine derivatives function as activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. nih.gov

The hydrazinyl group at the C7 position of the pyrazolo[3,4-c]pyridine core is a key functional group. Hydrazines and their condensation products (hydrazones) are known to be effective ligands and can form crucial hydrogen bonds with biological targets, as seen in the proposed mechanism for α-amylase inhibition. mdpi.com This functional group provides a critical anchor point for molecular interactions and a versatile handle for further chemical modifications to optimize potency and selectivity.

Advanced Applications and Future Research Directions

Utility in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for developing new drug leads by identifying small, weakly binding molecules (fragments) and optimizing them into more potent compounds. rsc.org Heterocyclic compounds are fundamental to FBDD due to their prevalence in biologically active molecules and their ability to engage with target proteins through diverse intermolecular interactions. rsc.orgresearchgate.net The 1H-pyrazolo[3,4-c]pyridine core is a particularly attractive scaffold for FBDD because of its structural resemblance to purine (B94841), a key component in a vast array of biological processes and a common binding motif in many cellular proteins. rsc.org

Research has demonstrated that the pyrazolo[3,4-c]pyridine scaffold can be systematically and selectively modified at multiple positions, a process known as "vectorial functionalisation". rsc.org This capability is crucial for the hit-to-lead elaboration phase of FBDD. rsc.orgresearchgate.net The 7-Hydrazinyl-1H-pyrazolo[3,4-c]pyridine variant is an exemplary fragment, as the hydrazinyl moiety provides a key vector for chemical elaboration. This nucleophilic group can be readily derivatized to explore the chemical space around the fragment and optimize binding to a target protein.

Key functionalization strategies that highlight the utility of this scaffold in FBDD include:

N-1 and N-2 positions: These can be accessed through selective protection and alkylation reactions. rsc.orgresearchgate.net

C-3 position: This site can be functionalized using tandem borylation and Suzuki-Miyaura cross-coupling reactions. rsc.orgnih.gov

C-5 position: The C-5 position is amenable to modification via palladium-catalyzed Buchwald-Hartwig amination. rsc.orgnih.gov

C-7 position: The C-7 position can be activated through selective metalation using reagents like TMPMgCl·LiCl, followed by reaction with various electrophiles or transmetalation for Negishi cross-coupling. rsc.orgnih.gov

This ability to link multiple functionalization strategies demonstrates the immense value of the pyrazolo[3,4-c]pyridine core in generating compound libraries for FBDD campaigns, aiming to develop novel therapeutics for various diseases, including cancer. rsc.orgnih.gov

Development of Chemical Probes and Biological Tools

Chemical probes are essential tools for dissecting complex biological processes and validating novel drug targets. The pyrazolo[3,4-c]pyridine scaffold serves as an excellent foundation for the design of such probes. For instance, the related 7-aminopyrazolo[3,4-c]pyridine has been utilized as a probe for preparing compounds with pharmacological interest. researchgate.net Similarly, the 7-hydrazinyl derivative offers a versatile platform for creating sophisticated biological tools.

The reactive hydrazinyl group can be leveraged to attach a variety of functional moieties, including:

Biotin tags: For use in affinity-based protein profiling and target identification studies.

Fluorophores: To create fluorescent probes for imaging, flow cytometry, and high-throughput screening assays.

Photo-affinity labels: To enable covalent capture of target proteins upon photoactivation, facilitating unambiguous target identification.

Derivatives of the broader pyrazolopyridine class have already been developed as potent and selective inhibitors for kinases like TANK-binding kinase 1 (TBK1), serving as ideal probes to investigate cellular signaling pathways in immunity and cancer. nih.gov The development of this compound-based probes could therefore provide new avenues for exploring enzyme function, elucidating disease mechanisms, and validating novel therapeutic targets.

Materials Science Applications (e.g., Luminescent Properties, Sensors)

The application of pyrazolopyridine systems extends beyond biology into the realm of materials science. The introduction of π-donating groups into the pyrazolo[3,4-b]pyridine fused aromatic system can induce highly fluorescent properties and strong intramolecular charge transfer (ICT) characteristics. researchgate.net These photophysical properties make them promising candidates for developing advanced organic materials.

Potential materials science applications include:

Organic Light-Emitting Diodes (OLEDs): The tunable fluorescence of pyrazolopyridine derivatives makes them suitable for use as emitters in OLED displays. researchgate.net

Chemosensors: The rigid, heterocyclic structure of the pyrazolo[3,4-c]pyridine core can be functionalized to create highly selective and sensitive fluorescent chemosensors. Related pyrazolopyridine and pyrrolopyridine scaffolds have been successfully employed to design turn-off sensors for iron (Fe³⁺/Fe²⁺) and reversible sensors for copper (Cu²⁺) and zinc (Zn²⁺). acs.orgacs.orgnih.gov The 7-hydrazinyl group can act as an attachment point or a part of the recognition site for specific analytes, including metal ions or small molecules. The development of such sensors is critical for environmental monitoring and medical diagnostics. acs.org

The photophysical properties of these compounds, such as their large Stokes shifts, are often attributable to mechanisms like Twisted Intramolecular Charge Transfer (TICT), making them a subject of significant research interest. acs.org The stability and tunable optical properties of pyrazolo[1,5-a]pyrimidines have been shown to be comparable to commercial fluorescent probes, highlighting the potential of this class of heterocycles. nih.gov

Novel Synthetic Methodologies for Pyrazolo[3,4-c]pyridine Systems

The growing interest in pyrazolo[3,4-c]pyridines has spurred the development of innovative and efficient synthetic routes to access this scaffold and its derivatives. Traditional methods are being supplemented and replaced by modern catalytic and multi-component reactions that offer greater control over regioselectivity and functional group tolerance.

Recent advances in the synthesis of the pyrazolo[3,4-c]pyridine core include a variety of powerful chemical transformations. These methodologies provide access to diversely substituted scaffolds, which are essential for structure-activity relationship (SAR) studies and the development of new applications.

Table 1: Modern Synthetic Reactions for the Pyrazolo[3,4-c]pyridine Core
Reaction TypeDescriptionKey Reagents/CatalystsTarget PositionReference
Annelation/CyclizationAdaptation of the classical Huisgen indazole synthesis from substituted pyridines.NaNO₂, Ac₂OCore Scaffold rsc.orgresearchgate.net
Buchwald-Hartwig AminationPalladium-catalyzed cross-coupling to form C-N bonds, allowing the introduction of various amine groups.Pd catalysts (e.g., Pd(dppf)Cl₂)C-5 rsc.orgrsc.org
Suzuki-Miyaura CouplingPalladium-catalyzed cross-coupling of a boronate ester with an aryl halide to form C-C bonds.Pd(dppf)Cl₂, Cs₂CO₃C-3 rsc.orgresearchgate.net
C-H BorylationIridium-catalyzed direct conversion of a C-H bond to a C-Bpin bond, creating a boronate ester for further coupling.[Ir(COD)OMe]₂, dtbpy, B₂pin₂C-3 researchgate.net
Directed MetalationRegioselective deprotonation using a strong base, followed by quenching with an electrophile.TMPMgCl·LiClC-7 rsc.orgresearchgate.net
Negishi CouplingPalladium-catalyzed cross-coupling of an organozinc compound with an organohalide.ZnCl₂, Pd(PPh₃)₄C-7 rsc.orgnih.gov

These late-stage functionalization techniques are particularly valuable as they allow for the rapid diversification of complex molecules from a common intermediate, accelerating the discovery process in both drug development and materials science. rsc.org

Chemoinformatics and Artificial Intelligence in Pyrazolo[3,4-c]pyridine Research

The integration of chemoinformatics and artificial intelligence (AI) is revolutionizing molecular research. These computational tools are being applied to the pyrazolopyridine scaffold to accelerate the design and discovery of new compounds with desired properties. nih.govmdpi.com

Key applications include:

Structure-Based Design: Molecular docking and dynamics simulations are used to model the interaction between pyrazolopyridine derivatives and their biological targets, such as protein kinases. nih.gov This rational drug design approach helps in understanding binding modes and guiding the synthesis of more potent and selective inhibitors. nih.govnih.gov

Predictive Modeling: Machine learning (ML) algorithms, such as Random Forest and Gradient Boosting, are being developed to predict the properties of novel compounds. researchgate.net These models can forecast biological activity, kinase selectivity, or even material properties like photovoltaic efficiency based on the chemical structure. researchgate.netmedchemexpress.com

Virtual Screening: AI-driven methods can screen vast virtual libraries of compounds to identify promising hits for further experimental validation. mdpi.com Graph neural networks (GNNs) are particularly powerful for learning from molecular structures to predict properties and interactions. mdpi.com

For pyrazolo[3,4-c]pyridine research, these computational strategies can prioritize the synthesis of derivatives of this compound that are most likely to be active, screen for potential off-target effects, and explore novel applications in areas like materials science.

Challenges and Opportunities in this compound Research

Despite its potential, research focused specifically on this compound faces several challenges while also presenting significant opportunities.

Challenges:

Synthetic Complexity: Achieving regioselective functionalization of the heterocyclic core can be complex, often requiring multi-step syntheses with careful selection of protecting groups and reaction conditions. rsc.orgmdpi.com

Chemical Stability: The hydrazinyl group can be reactive and may not be stable under all synthetic conditions, potentially complicating further derivatization.

Tautomerism: The pyrazole (B372694) ring can exist in different tautomeric forms, which can affect its chemical properties and biological interactions. mdpi.com Computational studies have shown the 1H-tautomer to be significantly more stable, but the potential for other forms must be considered. mdpi.com

Lack of Focused Research: There is a scarcity of published research that specifically investigates the properties and applications of the 7-hydrazinyl derivative, requiring researchers to extrapolate from related analogues.

Opportunities:

Privileged Scaffold: The pyrazolo[3,4-c]pyridine core is a "privileged scaffold" that mimics purines, suggesting a high probability of biological activity against a wide range of targets. rsc.org

Versatile Functional Handle: The 7-hydrazinyl group is a key asset, providing a reactive site for conjugation, library development in FBDD, and the construction of chemical probes and novel materials.

Exploration of New Biological Space: While much research has focused on kinases, this scaffold offers the opportunity to explore novel biological targets, such as protein-protein interactions. acs.org

Advanced Methodologies: The application of novel synthetic methodologies and AI-driven design can overcome current challenges and accelerate the translation of this compound from a chemical curiosity to a valuable tool in science and medicine. rsc.orgresearchgate.net

Q & A

What synthetic routes are commonly employed for 7-Hydrazinyl-1H-pyrazolo[3,4-c]pyridine?

Basic
The synthesis typically involves cyclocondensation reactions using pyridine derivatives and hydrazines. For example, pyridine N-oxides react with hydrazines or amidrazones to form the pyrazolo[3,4-c]pyridine core . Key intermediates like 3-hydrazinyl-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine (from ) are synthesized via coupling reactions with ethyl arylazoacetoacetates. Multi-step protocols may include halogenation (e.g., using N-bromosuccinimide) to introduce reactive sites for downstream functionalization .

How is the structural confirmation of this compound achieved?

Basic
1D/2D NMR spectroscopy (e.g., 1^1H, 13^{13}C, DEPT, COSY, HETECOR) is critical for assigning substituent positions and verifying the hydrazinyl group. IR spectroscopy identifies functional groups like N-H stretches (3250–3350 cm1^{-1}) from the hydrazinyl moiety. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, as demonstrated in pyrazolo[3,4-c]pyridine derivatives .

What are the characteristic reactivity patterns of the hydrazinyl group in this compound?

Basic
The hydrazinyl group (-NH-NH2_2) undergoes condensation reactions with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones and with phenyl isothiocyanate to yield thiosemicarbazides. It also participates in cyclization with α-dicarbonyl compounds (e.g., diethyl oxalate) to generate fused heterocycles . These reactions enable diversification of the core structure for biological screening.

How can selective functionalization at position 7 be optimized?

Advanced
Position 7's hydrazinyl group allows site-specific modifications . Halogenation (e.g., bromination with NBS) at earlier synthetic steps creates handles for cross-coupling (Suzuki, Sonogashira). highlights sequential elaboration via Buchwald-Hartwig amination or Ullmann coupling to introduce aryl/heteroaryl groups. Computational modeling (DFT) can predict steric/electronic effects to guide reagent selection .

What biological targets and mechanisms are associated with this compound?

Advanced
Pyrazolo[3,4-c]pyridines exhibit enzyme inhibition (e.g., phosphodiesterase-4, kinases). identifies a tetrahydro-pyrazolo[3,4-c]pyridine derivative as a PDE4 inhibitor (IC50_{50} = 0.44 µM), suppressing eosinophil activation. The hydrazinyl group may chelate metal ions in enzyme active sites or form hydrogen bonds with residues like Asp/Glu . In vitro assays (e.g., kinase profiling) and molecular docking are used to validate target engagement .

How are structure-activity relationship (SAR) studies designed for hydrazinyl derivatives?

Advanced
SAR studies systematically modify substituents at positions 3, 5, and 7. For example:

  • Position 7 : Replace hydrazinyl with methyl, halogens, or aryl groups to assess impact on solubility and binding.
  • Position 3 : Introduce electron-withdrawing groups (e.g., Br, Cl) to enhance electrophilicity.
    demonstrates FGFR1 inhibition (IC50_{50} < 0.03 µM) using pyrazolo[3,4-b]pyridine analogues, highlighting the role of substituent positioning in potency .

How can contradictory data in reaction yields or bioactivity be resolved?

Advanced
Contradictions often arise from reaction conditions (solvent, temperature) or impurities. For example, reports "comparable yields" in multi-step syntheses, but variations in bromination efficiency (50–80%) may require optimization via DOE (Design of Experiments). Bioactivity discrepancies (e.g., IC50_{50} variability) are addressed by standardizing assay protocols (e.g., ATP concentration in kinase assays) .

What computational tools predict physicochemical properties of this compound?

Basic
DFT calculations estimate logP (lipophilicity), pKa, and solubility. uses theoretical models to predict boiling points and density for pyrazolo[3,4-c]pyridine derivatives. Software like Schrödinger’s QikProp or ACD/Labs generates ADMET profiles, guiding lead optimization .

Which analytical methods resolve diastereomers or regioisomers in derivatives?

Advanced
Chiral HPLC or SFC (Supercritical Fluid Chromatography) separates diastereomers, as seen in octahydro-pyrano[3,4-c]pyridine derivatives ( ). Regioisomers are distinguished via NOESY NMR to confirm spatial proximity of substituents .

What in vivo models evaluate the therapeutic potential of this compound?

Advanced
Rodent models (e.g., guinea pig airway obstruction) assess efficacy in disease-relevant contexts. reports ED50_{50} = 2.0 mg/kg (oral) for a PDE4 inhibitor in guinea pigs. Primate studies (e.g., atopic monkeys) validate immunomodulatory effects, measuring cytokines (IL-1β) and cell infiltration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.